2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Overview
Description
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C25H37NO. It is characterized by the presence of a pyrimidine ring substituted with a hexyloxyphenyl group and an octyl chain. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine typically involves the following steps:
Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Pyrimidine Ring Formation: The next step involves the condensation of 4-hexyloxyphenol with an appropriate pyrimidine precursor, such as 2-chloro-5-octylpyrimidine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hexyloxy and octyl chains can be oxidized under strong oxidative conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the oxidation conditions.
Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials for display technologies.
Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine in biological systems involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hexyloxy)phenyl]-5-octylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-[4-(Hexyloxy)phenyl]-5-octyloxybenzene: Similar in structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is unique due to its combination of a pyrimidine ring with long alkyl chains, which imparts specific liquid crystalline properties. This makes it particularly valuable in the development of advanced materials for electronic displays and other high-tech applications .
Properties
IUPAC Name |
2-(4-hexoxyphenyl)-5-octylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLPEPWPJQANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345358 | |
Record name | 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57202-48-9 | |
Record name | 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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